N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (hereafter referred to as Compound A) is a synthetic indole-acetamide derivative characterized by a benzyl group at the acetamide nitrogen and a pyrrolidinyl ethyl substituent at the indole N1 position. This compound belongs to a broader class of bioactive molecules targeting diverse pathways, including tubulin inhibition and anti-inflammatory activity. Below, we compare Compound A with structurally and functionally related analogs, focusing on synthesis, pharmacological properties, and physicochemical characteristics.
Properties
IUPAC Name |
N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(25-12-6-7-13-25)16-26-15-19(18-10-4-5-11-20(18)26)22(28)23(29)24-14-17-8-2-1-3-9-17/h1-5,8-11,15H,6-7,12-14,16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCONLBVVAKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a pyrrolidine derivative, followed by benzylation and subsequent acylation to introduce the oxoacetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety () and pyrrolidinone ring undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacts with concentrated HCl () at reflux to yield:
(via cleavage of pyrrolidinone) and benzylamine. -
Basic Hydrolysis :
NaOH () in aqueous ethanol () cleaves the acetamide into and -benzylamine.
Reduction Reactions
The ketone () and pyrrolidinone groups are susceptible to reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Secondary alcohol at acetamide carbonyl | 45–60% | ||
| Dry THF, reflux | Complete reduction of pyrrolidinone to pyrrolidine and acetamide to amine | 75% |
Oxidation Reactions
The indole ring and alkyl chains undergo oxidation:
-
Indole Oxidation :
in acidic medium () oxidizes the indole moiety to isatin derivatives. -
Alkyl Chain Oxidation :
converts the group in the pyrrolidinone side chain to a ketone.
Electrophilic Substitution on Indole
The indole’s C-5 position is reactive toward electrophiles:
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| 5-Bromoindole derivative | Regioselectivity confirmed via NMR | ||
| 5-Nitroindole derivative | Requires strict temperature control |
Nucleophilic Acyl Substitution
The acetamide’s carbonyl reacts with nucleophiles:
-
Amine Attack :
Reacts with primary amines (e.g., methylamine) in () to form substituted amides . -
Grignard Reagents :
adds to the carbonyl, forming a tertiary alcohol.
Cyclization Reactions
Intramolecular reactions form heterocycles:
-
Thermal Cyclization :
Heating in () induces cyclization between the indole’s N-H and acetamide carbonyl, yielding a γ-lactam .
Functional Group Modifications
-
Benzyl Group Halogenation :
(in ) brominates the benzyl ring’s para position . -
Pyrrolidinone Alkylation :
in alkylates the pyrrolidinone nitrogen.
Biochemical Interactions
While not a classical reaction, the compound inhibits viral RNA-dependent RNA polymerase (RdRp) by binding to the active site via hydrogen bonding (indole N-H and pyrrolidinone C=O groups) .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be represented as follows:
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 439.5 g/mol
This compound features an indole moiety, which is essential for its biological activity, particularly in inhibiting viral replication.
Antiviral Activity
Recent studies have identified N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide as a potential inhibitor of RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses, including SARS-CoV-2.
Case Study: SARS-CoV-2 Inhibition
A series of N-benzyl-acetamides, including derivatives similar to this compound, were synthesized and tested for their ability to inhibit the RdRp of SARS-CoV-2. The most potent compounds exhibited IC50 values ranging from 1.11 μM to 4.55 μM, demonstrating significant antiviral activity compared to the control drug remdesivir, which had an IC50 of 1.19 μM .
Antitrypanosomal Activity
The indole motif present in N-benzyl derivatives has been linked to antitrypanosomal properties. Compounds that incorporate this structure have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness.
Research Findings
The enzyme TryS, crucial for the parasite's metabolism, was targeted by these compounds. Studies indicated that modifications to the indole structure could enhance activity against this pathogen .
Data Summary
Mechanism of Action
The mechanism of action of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Core Scaffold and Substituents
Compound A features:
- Indole core : Substituted at N1 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.
- Acetamide side chain : N-benzyl substitution at the α-carbonyl position.
Key analogs (Table 1):
Structural Insights :
Compound A and Related Pathways
Indole alkylation : Substitution at N1 using 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide.
Acetamide formation : Coupling of indole-3-glyoxylic acid with benzylamine via activation (e.g., EDCI/HOBt).
Other Methods :
- Hydrazone formation (): Condensation of indole-3-carbaldehydes with hydrazides, yielding anti-inflammatory hydrazones (e.g., 6a ) .
Pharmacological and Physicochemical Properties
Physicochemical Properties (Predicted)
Key Observations :
- Methoxy-substituted analogs (e.g., IJUSOW) exhibit higher solubility due to polar groups.
Biological Activity
N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 878057-22-8 |
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses.
- Neuroprotective Effects : The compound has shown promising results in protecting neuronal cells from oxidative stress. It appears to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition is associated with reduced reactive oxygen species (ROS) production and improved cognitive function in animal models .
- Anti-inflammatory Activity : The compound also demonstrates anti-inflammatory properties by blocking the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Inhibition of this pathway is linked to decreased production of pro-inflammatory cytokines .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The IC50 values for these inhibitory activities were found to be lower than those of standard drugs used in Alzheimer's treatment, indicating a potential for therapeutic use .
In Vivo Studies
In vivo studies on scopolamine-induced cognitive impairment models showed that administration of the compound significantly improved learning and memory functions. Behavioral assessments indicated enhanced performance in maze tests, suggesting cognitive enhancement properties .
Case Studies
- Neuroprotection in Alzheimer's Models : A study involving transgenic mice models for Alzheimer's disease reported that treatment with this compound led to a marked decrease in Aβ plaque deposition and improved synaptic integrity compared to untreated controls .
- Anti-inflammatory Effects : Another case study highlighted the compound's ability to reduce neuroinflammation markers in the brains of mice subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment group exhibited lower levels of TNF-alpha and IL-6 compared to the control group, supporting its anti-inflammatory profile .
Q & A
Q. Table 1: Biological Activity of Structural Analogs
| Compound ID | Target | IC50 (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| D-24851 () | Tubulin | 12.4 | 8.2 (PBS) | |
| NZ-65 () | ULK1/autophagy | 34.7 | 15.6 (DMSO) | |
| Lipid2 () | Gene delivery | N/A | 42.1 (aqueous) |
Q. Table 2: Key NMR Shifts for Core Structure
| Proton Position | δ (ppm) | Multiplicity | Correlation (ADEQUATE) |
|---|---|---|---|
| Indole C3-H | 7.52 | singlet | C2, C7a |
| Pyrrolidinyl N-CH2 | 3.88 | triplet | Adjacent CH2 |
| Acetamide C=O | 170.2 | N/A | Confirmed by 13C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
